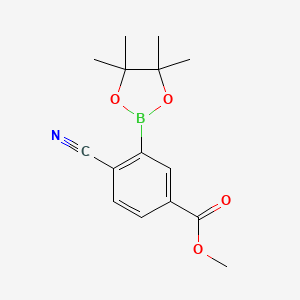
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl): is a synthetic steroid compound with the molecular formula C23H35NO2 and a molecular weight of 357.5295 g/mol . This compound is characterized by the presence of an epoxy group at the 2,3 position and a pyrrolidinyl group at the 16 position, making it a unique derivative of androstan-17-one.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) involves several steps, starting from the parent steroid androstan-17-one. The key steps include:
Epoxidation: Introduction of the epoxy group at the 2,3 position using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 16 position through a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 17 position, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine, alkyl halides
Major Products:
Diols: Formed from the oxidation of the epoxy group
Hydroxyl derivatives: Resulting from the reduction of the carbonyl group
Substituted derivatives: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, it serves as a tool to study the effects of steroid compounds on cellular processes. Its interactions with various receptors and enzymes are of particular interest .
Industry: : The compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new industrial products .
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, including steroid receptors and enzymes involved in steroid metabolism. The epoxy and pyrrolidinyl groups play a crucial role in modulating these interactions, leading to changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Androstan-17-one: The parent compound, lacking the epoxy and pyrrolidinyl groups.
2,3-Epoxyandrostan-17-one: Similar structure but without the pyrrolidinyl group.
16-Pyrrolidinylandrostan-17-one: Lacks the epoxy group.
Uniqueness: Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H35NO2 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(1S,2S,4R,6S,8S,11R,12S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one |
InChI |
InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,22-,23-/m0/s1 |
Clé InChI |
ZZMJTNMGPPBIOY-CLGWBQSRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)O6)C |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)

![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)



